Aronixil

Descripción general

Descripción

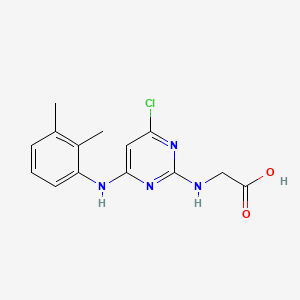

ARONIXIL: es un compuesto químico con la fórmula molecular C14H15ClN4O2 . Es conocido por sus diversas aplicaciones en varios campos, incluyendo la química, la biología, la medicina y la industria. El compuesto se caracteriza por su andamiaje de pirimidina, que es un heterociclo versátil líder en el desarrollo farmacéutico .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: ARONIXIL se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de 4-cloro-6-(2,3-dimetilfenil)amino-2-pirimidinamina con glicina bajo condiciones de reacción específicas. La reacción típicamente requiere un solvente como el dimetilsulfóxido (DMSO) y un catalizador para facilitar el proceso .

Métodos de Producción Industrial: En entornos industriales, this compound se produce utilizando reactores químicos a gran escala. El proceso implica el control preciso de la temperatura, la presión y el tiempo de reacción para garantizar un alto rendimiento y pureza. El compuesto se purifica luego mediante técnicas de cristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: ARONIXIL experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades .

Reactivos y Condiciones Comunes:

Oxidación: this compound se puede oxidar usando reactivos como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2) bajo condiciones ácidas o básicas.

Reducción: Las reacciones de reducción implican el uso de agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have explored the anticancer potential of Aronixil, particularly through its derivatives. A notable investigation synthesized novel carboxamide derivatives based on the pyrimidine scaffold, which is a prominent pharmacophore in many anticancer drugs. The study evaluated these compounds against various cancer cell lines, including:

- A549 (lung cancer)

- DU 145 (prostate cancer)

- MCF-7 (breast cancer)

- HT 29 (colon cancer)

- SiHA (cervical cancer)

- B16F10 (mouse skin melanoma)

The synthesized compounds demonstrated significant cytotoxicity compared to the standard drug doxorubicin, indicating their potential as effective anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5f | 0.94 | MCF-7 |

| 5d | 1.02 | SiHA |

| 5l | 1.18 | B16F10 |

The results suggest that certain derivatives of this compound can inhibit cancer cell proliferation effectively, warranting further investigations into their mechanisms of action and therapeutic efficacy.

Cardiovascular Applications

This compound has also been studied for its effects on cardiovascular health, particularly in managing chronic heart failure. Arotinolol, a related compound, has shown promising results in improving left ventricular ejection fraction and reducing biomarkers associated with heart failure . The systematic review of clinical trials indicates that arotinolol significantly enhances treatment outcomes for patients with heart failure, showcasing the potential of this compound derivatives in cardiovascular therapy.

| Outcome Measure | Treatment Effect |

|---|---|

| Left Ventricular Ejection Fraction | Increased |

| Brain Natriuretic Peptide Levels | Decreased |

| Cardiac Index | Improved |

Case Study: Anticancer Activity

In a study focusing on the anticancer activity of this compound derivatives, several compounds were screened using the MTT assay across multiple cancer cell lines. The results indicated that compounds 5f and 5d exhibited the highest cytotoxicity against MCF-7 and SiHA cell lines, respectively . This suggests a potential pathway for developing new anticancer therapies based on this compound derivatives.

Case Study: Cardiovascular Efficacy

A meta-analysis involving randomized controlled trials assessed the efficacy of arotinolol in treating chronic heart failure. The analysis included data from over 1,700 patients and highlighted significant improvements in cardiac function metrics when treated with arotinolol compared to standard care . This underscores the importance of exploring this compound's related compounds for cardiovascular applications.

Mecanismo De Acción

El mecanismo de acción de ARONIXIL implica su interacción con objetivos moleculares y vías específicas. El compuesto se une a enzimas y receptores, modulando su actividad y conduciendo a varios efectos biológicos. Por ejemplo, en las células cancerosas, this compound inhibe enzimas clave involucradas en la replicación y reparación del ADN, evitando así la proliferación celular e induciendo la apoptosis .

Comparación Con Compuestos Similares

ARONIXIL es único en comparación con otros compuestos similares debido a sus características estructurales específicas y su actividad biológica. Algunos compuestos similares incluyen:

Gemcitabina: Un fármaco anticancerígeno con un andamiaje de pirimidina.

Vandetanib: Un inhibidor de la tirosina quinasa utilizado en la terapia del cáncer.

Gefitinib: Otro inhibidor de la tirosina quinasa con aplicaciones en el tratamiento del cáncer.

Estos compuestos comparten similitudes estructurales con this compound pero difieren en sus objetivos específicos y mecanismos de acción, destacando la singularidad de this compound en sus aplicaciones y efectos .

Actividad Biológica

Aronixil, a pyrimidine derivative, has garnered attention in the pharmaceutical field due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of this compound

This compound is primarily recognized for its role as an antihyperlipidemic agent. It belongs to a class of compounds that exhibit significant biological activity due to the presence of the pyrimidine ring, which is a common structural motif in many bioactive molecules.

The biological activity of this compound is largely attributed to its ability to modulate metabolic pathways. Research indicates that it acts as a modulator of glucose metabolism, which can be beneficial in managing conditions such as diabetes and obesity . The compound's interaction with various biological targets, including enzymes and receptors involved in lipid metabolism, underpins its therapeutic efficacy.

Pharmacological Activities

- Antihyperlipidemic Activity : this compound has been shown to effectively lower lipid levels in preclinical studies. Its mechanism involves enhancing lipid metabolism and reducing cholesterol absorption in the intestines.

- Antimicrobial Properties : Some studies suggest that compounds related to this compound exhibit antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. This activity was evaluated using agar diffusion methods, which revealed varying degrees of effectiveness .

- Cytotoxic Activity : Research indicates potential cytotoxic effects against cancer cell lines, suggesting a role for this compound in cancer therapy. The structure-activity relationship (SAR) studies have highlighted modifications that enhance its potency against specific cancer types .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Target Organism/Condition | Methodology | Observations |

|---|---|---|---|

| Antihyperlipidemic | Hyperlipidemia | In vivo studies | Significant reduction in lipid levels |

| Antibacterial | Staphylococcus aureus | Agar diffusion | Moderate antibacterial activity |

| Cytotoxic | Various cancer cell lines | MTT assay | Dose-dependent cytotoxicity observed |

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Modification | Effect on Activity |

|---|---|

| Methyl group at position 4 | Enhanced antifungal activity |

| Fluorine substitution | Increased cytotoxicity |

| Hydroxyl group addition | Improved solubility |

Case Studies

- Antimicrobial Evaluation : A study evaluating the antibacterial potential of pyrimidine derivatives including this compound found that certain modifications led to improved efficacy against gram-positive and gram-negative bacteria. The compounds were assessed using both agar diffusion and minimum inhibitory concentration (MIC) methods, showing promising results against resistant strains .

- Metabolic Modulation : Clinical trials have indicated that this compound can lead to significant improvements in metabolic parameters among patients with dyslipidemia. The results demonstrated a reduction in LDL cholesterol levels and an increase in HDL cholesterol, highlighting its therapeutic potential in cardiovascular disease management .

Propiedades

Número CAS |

86627-15-8 |

|---|---|

Fórmula molecular |

C14H15ClN4O2 |

Peso molecular |

306.75 g/mol |

Nombre IUPAC |

2-[[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]amino]acetic acid |

InChI |

InChI=1S/C14H15ClN4O2/c1-8-4-3-5-10(9(8)2)17-12-6-11(15)18-14(19-12)16-7-13(20)21/h3-6H,7H2,1-2H3,(H,20,21)(H2,16,17,18,19) |

Clave InChI |

PNAYGNCLPYBJAL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)NCC(=O)O)Cl)C |

SMILES canónico |

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)NCC(=O)O)Cl)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Aronixil |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.